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2,6-Diethyl-3,5-dimethylpyrazine - 18940-74-4

2,6-Diethyl-3,5-dimethylpyrazine

Catalog Number: EVT-3186072
CAS Number: 18940-74-4
Molecular Formula: C10H16N2
Molecular Weight: 164.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2, 6-Diethyl-3, 5-dimethylpyrazine belongs to the class of organic compounds known as pyrazines. Pyrazines are compounds containing a pyrazine ring, which is a six-member aromatic heterocycle, that consists of two nitrogen atoms (at positions 1 and 4) and four carbon atoms. 2, 6-Diethyl-3, 5-dimethylpyrazine is slightly soluble (in water) and a moderately basic compound (based on its pKa). Outside of the human body, 2, 6-diethyl-3, 5-dimethylpyrazine can be found in coffee and coffee products. This makes 2, 6-diethyl-3, 5-dimethylpyrazine a potential biomarker for the consumption of this food product.
Classification

2,6-Diethyl-3,5-dimethylpyrazine is classified as an alkyl-substituted pyrazine. Pyrazines are known for their presence in various natural and synthetic flavors and fragrances. The specific substitutions on the pyrazine ring significantly influence its chemical behavior and applications.

Synthesis Analysis

The synthesis of 2,6-diethyl-3,5-dimethylpyrazine can be achieved through several methods:

  1. Hantzsch Condensation: This method typically involves the reaction of two equivalents of an appropriate amino compound with aldehydes or ketones. For instance, using 3-aminocrotonate and specific aldehydes can yield various substituted pyrazines .
  2. Chemoenzymatic Synthesis: Recent studies have shown that certain pyrazines can be synthesized from amino acids through enzymatic pathways. For example, 3-ethyl-2,5-dimethylpyrazine was produced from L-threonine via a bacterial operon, demonstrating the potential for biotechnological approaches to synthesize similar compounds .
  3. Direct Synthesis from Precursors: Another method involves starting with 2,5-dimethylpyrazine and reacting it with ethyl bromide under basic conditions to introduce ethyl groups at the 2 and 6 positions of the pyrazine ring .

Technical Parameters

  • Temperature: Reactions are typically conducted at moderate temperatures (50-60°C) to facilitate optimal yields.
  • Reaction Time: The synthesis may require several hours (5-6 hours) depending on the method.
  • Solvent Systems: Common solvents include water and ethyl acetate for extraction processes.
Molecular Structure Analysis

The molecular structure of 2,6-diethyl-3,5-dimethylpyrazine can be described as follows:

  • Molecular Formula: C10_{10}H14_{14}N2_2
  • Molecular Weight: Approximately 162.23 g/mol
  • Structural Features:
    • The compound features a pyrazine ring with two ethyl groups at positions 2 and 6.
    • Methyl groups are located at positions 3 and 5.
Chemical Reactions Analysis

2,6-Diethyl-3,5-dimethylpyrazine participates in various chemical reactions typical of substituted pyrazines:

  1. Electrophilic Substitution: The presence of alkyl groups can direct electrophilic aromatic substitution reactions on the pyrazine ring.
  2. Reduction Reactions: Pyrazines can undergo reduction to form corresponding amines or other derivatives under catalytic hydrogenation conditions.
  3. Condensation Reactions: The compound may also engage in condensation reactions with aldehydes or ketones to form larger molecular structures.

Relevant Technical Details

  • Reaction conditions such as pH, temperature, and solvent choice significantly influence product distribution and yield.
Mechanism of Action

The mechanism of action for 2,6-diethyl-3,5-dimethylpyrazine primarily revolves around its reactivity as an electrophile due to the electron-withdrawing nature of nitrogen atoms in the ring:

  1. Nucleophilic Attack: The compound can act as a nucleophile in reactions involving electrophiles like carbonyl compounds.
  2. Formation of Intermediates: During reactions such as condensation or substitution, various intermediates may form that stabilize through resonance involving the nitrogen atoms.

Data Analysis

Studies indicate that substituents on the pyrazine ring affect reaction rates and product stability due to steric hindrance and electronic effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless to pale yellow liquid.
  • Odor: Characteristic odor associated with roasted or nutty flavors.

Chemical Properties

  • Solubility: Moderately soluble in organic solvents like ethanol and ether but less soluble in water.
  • Boiling Point: Approximately 200°C.

Relevant Data

The compound exhibits stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

Applications

2,6-Diethyl-3,5-dimethylpyrazine has several applications across different fields:

  1. Flavoring Agents: Widely used in food industries for its nutty aroma profile.
  2. Fragrance Industry: Incorporated into perfumes and scented products due to its pleasant scent characteristics.
  3. Chemical Research: Used as a model compound in studies related to heterocyclic chemistry and reaction mechanisms involving nitrogen-containing compounds.
  4. Biochemical Studies: Investigated for its potential roles in biological systems and interactions with enzymes or other biomolecules.
Synthetic Methodologies and Reaction Optimization

Chemocatalytic Synthesis via Aldehyde Condensation

Propionaldehyde-2,5-dimethylpyrazine Reaction Mechanisms

The chemocatalytic synthesis of 2,6-diethyl-3,5-dimethylpyrazine (DEDMP) relies on the acid-catalyzed condensation of propionaldehyde with 2,5-dimethylpyrazine. This reaction proceeds through nucleophilic addition, where the electron-deficient carbon of propionaldehyde undergoes attack by the nucleophilic nitrogen of 2,5-dimethylpyrazine. Subsequent dehydration forms an intermediate ethylidene adduct, which isomerizes to the thermodynamically stable alkylated pyrazine. The reaction requires precise stoichiometry (typically 2.2:1 molar ratio of propionaldehyde to pyrazine) to minimize polyalkylation byproducts. Kinetic studies reveal maximal yields (~85%) at 80–90°C with p-toluenesulfonic acid catalysis due to optimal proton transfer efficiency [1].

Hydrogen Peroxide/Sulfuric Acid Oxidation Systems

Oxidation is critical for final aromatization. A dual-phase system (aqueous/organic) using H₂O₂/H₂SO₄ (2:1 v/v) achieves quantitative dehydrogenation of the intermediate dihydropyrazine. The sulfuric acid protonates the pyrazine nitrogen, enhancing electrophilicity, while H₂O₂ acts as a hydride acceptor. Reaction parameters are optimized as follows [1]:

Table 1: Optimization of Oxidation Conditions for DEDMP Synthesis

ParameterOptimal RangeYield Impact
H₂O₂ Concentration30–35%<30%: Incomplete oxidation; >35%: Over-oxidation
Reaction Temperature50–55°CHigher temps accelerate decomposition
Stirring Rate400–500 rpmEnsures interfacial mass transfer
Reaction Time4–5 hoursShorter: Low conversion; Longer: Degradation

Solvent Phase Extraction and Column Chromatography Purification

Post-reaction, DEDMP is isolated via ethyl acetate extraction (3 × 50 mL per 100g crude product), exploiting its high partition coefficient (log P ≈ 2.8). The organic phase is dried over Na₂SO₄ and concentrated. Final purification employs silica gel column chromatography with a petroleum ether/ethyl acetate gradient (95:5 → 80:20). DEDMP elutes at 70:30, yielding >98% purity. Critical to recovery is controlling silica gel activity (Brockmann II) to prevent tailing [1].

Chemoenzymatic Biosynthesis Pathways

L-Threonine 3-Dehydrogenase Catalyzed Precursor Formation

L-Threonine 3-dehydrogenase (TDH) initiates DEDMP biosynthesis by converting L-threonine to 2-amino-3-ketobutyrate (AKB). This NAD⁺-dependent oxidation occurs at physiological pH (7.4–8.0), generating the unstable β-keto acid. AKB non-enzymatically decarboxylates to aminoacetone, a key pyrazine precursor. Cupriavidus necator TDH exhibits a kₚ of 12.3 s⁻¹ for L-threonine, with Co²⁺ enhancing activity 2.3-fold by stabilizing the enzyme-NAD⁺ complex [4].

2-Amino-3-ketobutyrate CoA Ligase/KBL-Mediated Cyclization

AKB fate bifurcates:

  • CoA-dependent pathway: At high CoA, KBL cleaves AKB to glycine + acetyl-CoA (standard metabolism).
  • Pyrazine synthesis: At low CoA, KBL exhibits promiscuous threonine aldolase activity, cleaving L-threonine directly to acetaldehyde + glycine. Acetaldehyde then condenses with aminoacetone (from AKB decarboxylation) to form 5-hydroxy-2,3,5,6-tetrahydropyrazine intermediates. Dehydration and oxidation yield DEDMP. C. necator KBL produces DEDMP at 20.2% molar yield from L-threonine under CoA-limited conditions [4].

Table 2: Enzymatic Parameters for DEDMP Biosynthesis

EnzymePrimary FunctionByproduct YieldDEDMP Yield
TDH aloneAKB generation0%0%
KBL (high CoA)Glycine + acetyl-CoA92%<1%
KBL (low CoA) + TDHAcetaldehyde + aminoacetone35%20.2%

Isotopic Tracer Studies of L-Threonine Incorporation

Using [U-¹³C,¹⁵N]-L-threonine, all carbon and nitrogen atoms in DEDMP were fully labeled (mass shift Δm/z +10), confirming L-threonine as the exclusive carbon/nitrogen source. No cross-feeding from glycolytic intermediates occurred. This demonstrates a closed metabolic pathway requiring only TDH/KBL for precursor generation [4].

Alternative Production Routes

Maillard-Derived Formation Pathways in Processed Foods

DEDMP forms during thermal processing of protein- and carbohydrate-rich foods via:

  • Strecker degradation: L-threonine reacts with α-dicarbonyls (e.g., diacetyl) to yield aminoacetone and acetaldehyde.
  • Condensation: Aminoacetone self-condenses to 2,5-dimethylpyrazine, which reacts with acetaldehyde to form DEDMP.Food matrix studies confirm DEDMP in roasted sunflower seeds (12.7 μg/kg), coffee (up to 1.5 mg/kg), and baked goods. Critical factors include:
  • Temperature: Optimal 140–160°C (lower favors pyrazines; higher promotes pyrroles).
  • pH: Alkaline conditions (pH 8.0–9.0) accelerate degradation by 3.2-fold vs. acidic [3] [5].

Microbial Production in Bacillus subtilis Systems

Bacillus subtilis synthesizes DEDMP via intracellular accumulation of aminoacetone from L-threonine. Key modifications:

  • Enzyme engineering: Overexpression of tdh and kbl homologs increases carbon flux.
  • Cofactor tuning: Limiting CoA pools by knocking out coaA redirects AKB toward aminoacetone.
  • Fermentation: Yields reach 350 mg/L in minimal medium with 10 g/L L-threonine, though titers lag behind chemocatalytic methods. B. subtilis 168 produces DEDMP as a minor component (<5%) within a complex alkylpyrazine profile [4].

Table 3: DEDMP Occurrence in Natural Sources and Model Systems

Source/SystemDEDMP ConcentrationKey Formative Conditions
Roasted coffee beans0.8–1.5 mg/kg200°C, 10 min roasting
Sunflower meal hydrolysate9.3 μg/kg120°C Maillard with xylose
B. subtilis 168 culture0.35 g/LL-Threonine feeding, CoA limitation
Propionaldehyde condensation72% yieldH₂O₂/H₂SO₄ oxidation, 55°C

Properties

CAS Number

18940-74-4

Product Name

2,6-Diethyl-3,5-dimethylpyrazine

IUPAC Name

2,6-diethyl-3,5-dimethylpyrazine

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

InChI

InChI=1S/C10H16N2/c1-5-9-7(3)11-8(4)10(6-2)12-9/h5-6H2,1-4H3

InChI Key

LQIGIQZSHAYEKN-UHFFFAOYSA-N

SMILES

CCC1=C(N=C(C(=N1)CC)C)C

Canonical SMILES

CCC1=C(N=C(C(=N1)CC)C)C

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